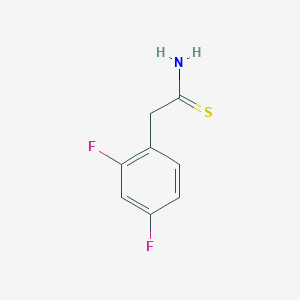

2-(2,4-Difluorophenyl)ethanethioamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

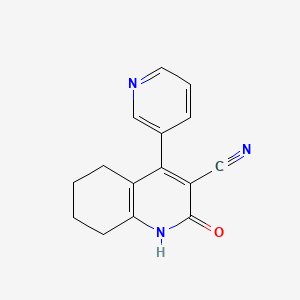

2-(2,4-Difluorophenyl)ethanethioamide is a chemical compound with the CAS Number: 1250595-91-5 . It has a molecular weight of 187.21 .

Molecular Structure Analysis

The molecular formula of 2-(2,4-Difluorophenyl)ethanethioamide is C8H7F2NS . The InChI code is 1S/C8H7F2NS/c9-6-2-1-5(3-8(11)12)7(10)4-6/h1-2,4H,3H2,(H2,11,12) .Wissenschaftliche Forschungsanwendungen

Synthesis and Antipathogenic Activity

Research has shown the synthesis and characterization of various thiourea derivatives, including those related to 2-(2,4-Difluorophenyl)ethanethioamide, which have been tested for their antipathogenic activity against bacterial strains. These derivatives have demonstrated significant potential as novel antimicrobial agents, particularly effective against Pseudomonas aeruginosa and Staphylococcus aureus, which are known for their biofilm-forming abilities. This suggests their potential application in developing new antibiofilm strategies (Carmen Limban, L. Marutescu, M. Chifiriuc, 2011).

Photolysis and Photoaffinity Probes

Studies on the photolysis of 3-aryl-3-(trifluoromethyl)diazirines, closely related to the chemical structure of interest, have highlighted the limitations of using such compounds in photoaffinity labeling due to their propensity for undergoing elimination and hydrolysis reactions. This research underscores the need for caution in the application of these compounds in biological systems, as their photoinsertion products may not be as stable as previously assumed (M. Platz, A. Admasu, S. Kwiatkowski, P. Crocker, N. Imai, D. Watt, 1991).

Synthesis of Fluorinated Heterocycles

Research on the rhodium(III)-catalyzed coupling of benzamides with 2,2-difluorovinyl tosylate for the synthesis of fluorinated heterocycles has shown promising applications in pharmaceutical and agrochemical industries. The synthesis protocol allows for the efficient creation of 4-fluoroisoquinolin-1(2H)-ones and 5-fluoropyridin-2(1H)-ones, among others, demonstrating the utility of such fluorinated compounds in developing new chemical entities (Jia-Qiang Wu, Shang‐Shi Zhang, Hui Gao, Z. Qi, Chu-Jun Zhou, Wei-Wei Ji, Yaohong Liu, Yunyun Chen, Qingjiang Li, Xingwei Li, Honggen Wang, 2017).

Aggregation and Complex C–F/C–H Disorder

The study on the aggregation and complex C–F/C–H disorder involving the 2,5-difluorobenzene group has provided insights into the role of fluorine in molecular aggregation. This research is crucial for understanding the intermolecular interactions and structural properties of fluorinated compounds, which can influence their application in material science and organic electronics (P. Mocilac, I. A. Osman, J. Gallagher, 2016).

Polymer-Dopant Aggregates and Doping Efficiency

Investigations into the formation of polymer-dopant aggregates have shed light on the limitations of doping efficiency at high dopant concentrations. This study has significant implications for the design and optimization of organic semiconductors, highlighting the need for strategies to improve doping efficiency and thereby enhance the performance of organic electronic devices (J. Euvrard, A. Revaux, P. Bayle, M. Bardet, D. Vuillaume, A. Kahn, 2017).

Eigenschaften

IUPAC Name |

2-(2,4-difluorophenyl)ethanethioamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NS/c9-6-2-1-5(3-8(11)12)7(10)4-6/h1-2,4H,3H2,(H2,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAJRHCZFUFWWQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)CC(=S)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-Difluorophenyl)ethanethioamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

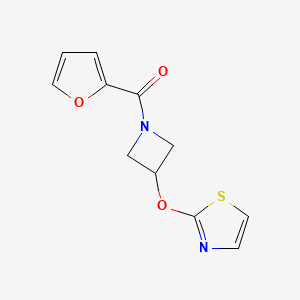

![(E)-N-(5-(3-(thiophen-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2710384.png)

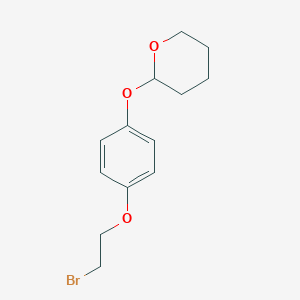

![3-benzyl-2-((4-bromobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2710385.png)

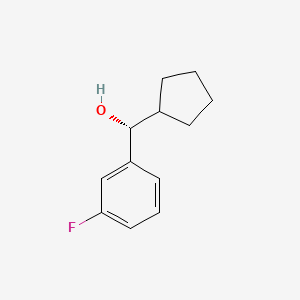

![[(3S,4S)-1-benzyl-4-methylpyrrolidin-3-yl]methanol](/img/structure/B2710386.png)

![N-(2-chlorobenzyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2710387.png)

![N-[2-[(4-chlorophenyl)sulfonyl]-2-(2-thienyl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2710390.png)

![3-(2,5-dimethylbenzyl)-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2710391.png)

![3-[4-(2-Methoxyethoxy)phenyl]azetidine;hydrochloride](/img/structure/B2710396.png)

![4-bromo-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]thiophene-2-carboxamide](/img/structure/B2710399.png)

![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-N'-[2-(trifluoromethyl)phenyl]oxamide](/img/structure/B2710404.png)

![N-Methyl-N-[(1-methyltriazol-4-yl)methyl]sulfamoyl fluoride](/img/structure/B2710405.png)